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Compound of Interest

Compound Name: 2-Chloro-2,3,3-trimethylbutane

Cat. No.: B1620436

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 2-Chloro-2,3,3-trimethylbutane (Cs7H1sCl). Due to the limited availability of direct
experimental data for all thermochemical properties, this report combines experimentally
determined values with well-established estimation methods to provide a complete dataset.
This document is intended to serve as a valuable resource for professionals in research,
science, and drug development who require accurate thermochemical information for this
compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of 2-Chloro-2,3,3-

trimethylbutane.

Table 1: Enthalpy and Gibbs Free Energy of Formation
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Property Value Units Phase Method Reference
Standard
_ Arnett and
Enthalpy of o Reaction )
] -290. £ 3 kJ/mol Liquid ] Pienta,
Formation Calorimetry
1980[1]
(AHf°)
Standard
Gibbs Free
Energy of -85.7 kJ/mol Liquid Calculated This work
Formation
(AGF)
Table 2: Entropy and Heat Capacity
Property Value Units Phase Method Reference
Standard Estimation
Molar 360.5 J/mol-K Liquid (Group This work
Entropy (S°) Additivity)
Estimation
Molar Heat o )
] 235.2 J/mol-K Liquid (Group This work
Capacity (Cp) e
Additivity)
Table 3: Reaction Thermochemistry
Reaction AHr° Units Conditions Method Reference
2,3,3-
trimethyl-1- o
Liquid phase;
butene + HCI Arnett and
Methylene ) )
- 2-Chloro- -60.0+1.9 kJ/mol ] Calorimetry Pienta,
chloride
2,3,3- 1980[1][2]
) solvent
trimethylbuta
ne
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Experimental and Estimation Methodologies
Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation for liquid 2-Chloro-2,3,3-trimethylbutane was determined
by Arnett and Pienta (1980) using reaction calorimetry.[1] While the full experimental text is not
publicly available, a general methodology for such a determination can be described.

General Protocol for Reaction Calorimetry:

» Reactant Preparation: A known mass of the reactant, 2,3,3-trimethyl-1-butene, is carefully
prepared and placed in a reaction vessel within the calorimeter. A solution of hydrogen
chloride (HCI) in a suitable solvent, in this case, methylene chloride, is also prepared at a
known concentration.

o Calorimeter Setup: A reaction calorimeter, designed to measure the heat evolved or
absorbed during a chemical reaction, is assembled. The reaction vessel is placed within a
well-insulated environment to minimize heat exchange with the surroundings. A sensitive
temperature probe is submerged in the reaction mixture to monitor temperature changes
accurately.

« Initiation of Reaction: The HCI solution is introduced into the reaction vessel containing the
alkene to initiate the hydrochlorination reaction. The reaction is typically stirred to ensure
homogeneity and complete reaction.

o Temperature Monitoring: The temperature of the reaction mixture is recorded continuously
from before the initiation of the reaction until the temperature stabilizes after the reaction is
complete.

o Heat of Reaction Calculation: The heat of reaction (q) is calculated from the observed
temperature change (AT), the heat capacity of the calorimeter and its contents (Ccal), using
the formula: g = Ccal * AT

o Enthalpy of Reaction Calculation: The molar enthalpy of reaction (AHr°) is then determined
by dividing the heat of reaction by the number of moles of the limiting reactant.
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» Enthalpy of Formation Calculation: The standard enthalpy of formation of the product, 2-
Chloro-2,3,3-trimethylbutane, is calculated using Hess's Law, by combining the
experimentally determined enthalpy of reaction with the known standard enthalpies of
formation of the reactants (2,3,3-trimethyl-1-butene and HCI).

Estimation of Entropy and Heat Capacity

Due to the absence of direct experimental data, the standard molar entropy (S°) and molar
heat capacity (Cp) of liquid 2-Chloro-2,3,3-trimethylbutane were estimated using Benson's
Group Additivity Method. This well-established method allows for the calculation of
thermochemical properties by summing the contributions of individual chemical groups within a

molecule.

The structure of 2-Chloro-2,3,3-trimethylbutane, C(C)3(Cl) and C(C)4, was broken down into
the following contributing groups, and their corresponding established values for S° and Cp
were used for the estimation.

Visualizing Thermochemical Relationships

The following diagrams illustrate the logical workflow for determining thermochemical data and
the fundamental relationships between key thermochemical properties.
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Workflow for determining thermochemical data.
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Relationship between key thermochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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